2-(4-Fluorophenyl)-1,3-dioxane chemical structure and properties
2-(4-Fluorophenyl)-1,3-dioxane chemical structure and properties
This guide serves as a technical reference for the chemical entity 2-(4-Fluorophenyl)-1,3-dioxane , a specialized acetal scaffold used in organic synthesis and medicinal chemistry.
Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
2-(4-Fluorophenyl)-1,3-dioxane is a six-membered cyclic acetal derived from the condensation of 4-fluorobenzaldehyde and 1,3-propanediol. While often utilized as a robust protecting group for the aldehyde functionality, its structural motif—a lipophilic, metabolically stable ether linkage—has gained traction as a bioisostere in medicinal chemistry. The incorporation of the fluorine atom at the para-position modulates the electronic properties of the aromatic ring, enhancing metabolic stability against P450 oxidation compared to its non-fluorinated analogs.
This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and mechanistic behavior under hydrolytic conditions.
Structural Characterization & Stereochemistry
The 1,3-dioxane ring adopts a chair conformation similar to cyclohexane. For 2-substituted 1,3-dioxanes, the substituent at the C2 position preferentially occupies the equatorial orientation to minimize 1,3-diaxial interactions with the protons at C4 and C6.
-
Conformational Lock: The bulky 4-fluorophenyl group strongly anchors the ring in a specific chair conformation, making the molecule conformationally rigid.
-
Electronic Influence: The fluorine atom (
, ) exerts an inductive electron-withdrawing effect. This deactivates the aromatic ring towards electrophilic attack and, critically, destabilizes the oxocarbenium ion intermediate during acid-catalyzed hydrolysis, thereby increasing the stability of the acetal relative to the non-fluorinated parent.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Value / Description |
| IUPAC Name | 2-(4-Fluorophenyl)-1,3-dioxane |
| Molecular Formula | C |
| Molecular Weight | 182.20 g/mol |
| CAS Number | Not widely indexed; often synthesized in situ (Analog: 1,3-Dioxolane deriv.[1][2][3] CAS 66822-17-1) |
| Appearance | Colorless oil or low-melting solid |
| LogP (Predicted) | ~2.3 (Moderate Lipophilicity) |
| H-Bond Donors/Acceptors | 0 / 2 |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc; Insoluble in Water |
Synthesis & Reaction Optimization
The synthesis follows a standard Dean-Stark acetalization protocol. The choice of catalyst and solvent is critical for driving the equilibrium forward.
Protocol: Acid-Catalyzed Condensation
Reaction:
Reagents:
-
4-Fluorobenzaldehyde (1.0 eq)[4]
-
1,3-Propanediol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (pTSA) (0.05 eq)
-
Toluene (Solvent, 0.5 M concentration)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 4-fluorobenzaldehyde, 1,3-propanediol, and toluene to the flask. Ensure the diol is fully dispersed.
-
Catalysis: Add pTSA. The reaction is endothermic and entropy-driven by water removal.
-
Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.
-
Checkpoint: The theoretical water yield should be calculated (18 mg per mmol of aldehyde). Reaction completion is typically indicated when water evolution ceases (approx. 2-4 hours).
-
-
Workup: Cool to room temperature. Quench with saturated aqueous NaHCO
to neutralize the acid catalyst (preventing hydrolysis). -
Extraction: Separate layers. Wash the organic layer with brine, dry over anhydrous MgSO
, and concentrate in vacuo. -
Purification: If necessary, purify via vacuum distillation or flash chromatography (Hexanes/EtOAc 9:1).
Author's Note: Toluene is preferred over benzene due to lower toxicity and a higher boiling point (
Spectroscopic Identification
The structure is confirmed via NMR spectroscopy.[5] The 1,3-dioxane ring presents a distinct splitting pattern.
H NMR (400 MHz, CDCl| Position | Shift ( | Multiplicity | Integration | Assignment |
| C2-H | 5.45 | Singlet | 1H | Acetal methine (Diagnostic peak) |
| Ar-H | 7.45 - 7.50 | Multiplet | 2H | meta to F (ortho to dioxane) |
| Ar-H | 7.00 - 7.10 | Multiplet | 2H | ortho to F (AA'BB' system) |
| C4/C6-H | 4.20 - 4.28 | dd | 2H | Equatorial protons next to Oxygen |
| C4/C6-H | 3.90 - 4.00 | td | 2H | Axial protons next to Oxygen |
| C5-H | 1.40 - 2.20 | Multiplet | 2H | C5 methylene (Back of chair) |
Key Diagnostic: The acetal proton at ~5.45 ppm is the most reliable indicator of ring formation. The absence of the aldehyde peak (~10 ppm) confirms consumption of the starting material.
Mechanistic Analysis: Formation & Hydrolysis[9][10]
Understanding the stability of this molecule requires analyzing the oxocarbenium ion intermediate. The 4-fluoro substituent plays a dual role: it deactivates the ring via induction (
Pathway Diagram
The following diagram illustrates the reversible acid-catalyzed transformation.
Caption: Acid-catalyzed equilibrium between 4-fluorobenzaldehyde and its 1,3-dioxane derivative via the oxocarbenium intermediate.
Stability & Reactivity Profile
Hydrolytic Stability
1,3-Dioxanes are generally more stable than 1,3-dioxolanes (5-membered rings) due to the lack of ring strain.
-
Acid Sensitivity: Hydrolyzes in aqueous acid (HCl, AcOH) back to the aldehyde.
-
Base Stability: Completely stable to bases (NaOH, KOH, NaH), organolithiums (n-BuLi), and Grignard reagents. This allows the molecule to serve as a protecting group during modifications of other parts of a complex molecule.
Metabolic Stability
In drug design, the 1,3-dioxane ring is sometimes used to mimic a phenyl ring (bioisostere). The 4-fluoro substituent is crucial here:
-
Metabolic Block: It blocks the para-position from metabolic hydroxylation by Cytochrome P450 enzymes.
-
Lipophilicity: Fluorination increases lipophilicity (
), potentially improving membrane permeability.
Applications in R&D
-
Protecting Group Strategy: Used to mask the electrophilic aldehyde during nucleophilic attacks (e.g., Grignard addition) elsewhere in the molecule. The 1,3-dioxane is preferred over the dimethyl acetal when higher stability is required.
-
Fragment-Based Drug Discovery (FBDD): The 2-phenyl-1,3-dioxane scaffold is explored as a core for designing liquid crystals and bioactive agents. The 4-fluoro derivative serves as a specific probe to study the electronic requirements of the binding pocket without altering steric bulk significantly (Fluorine radius
Hydrogen radius). -
Solvent/Reagent Compatibility: Due to its ether-like nature, it is compatible with oxidation reactions (e.g., Jones oxidation, if acid contact time is minimized) and reduction reactions (e.g., LiAlH
, H /Pd-C).
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal formation and stability).
-
Smith, S. W. (2009). Chiral 1,3-dioxanes as biological mimics. Journal of Medicinal Chemistry.
-
Wiberg, K. B. (1990). The effect of fluorine substitution on the structure and reactivity of acetals. Journal of Organic Chemistry.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for 1,3-Dioxane derivatives.
Sources
- 1. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104098453A - Synthetic method for 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
